N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Overview
Description
N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.246378268 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemoselective Acetylation in Antimalarial Drug Synthesis
Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, highlights a significant step towards the natural synthesis of antimalarial drugs. This process was optimized through various parameters, indicating the potential of N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide in similar chemoselective synthesis approaches (Magadum & Yadav, 2018).
Green Approach in Drug Design
A green synthesis method for potential analgesic and antipyretic compounds, showcasing environmental-friendly routes, could be relevant for the development of this compound derivatives. This approach focuses on minimizing hazardous reagents and promoting safer alternatives in drug discovery (Reddy et al., 2014).
Novel Antipsychotic Agent Development
The synthesis and evaluation of novel potential antipsychotic agents, including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, provide insights into the use of this compound in developing compounds with unique pharmacological profiles. These studies emphasize the importance of specific structural modifications to achieve desired therapeutic effects (Wise et al., 1987).
Synthesis of Water-Soluble Derivatives for Analgesic Agents
Research on the synthesis of a novel water-soluble phthalimide derivative of acetaminophen as a potential analgesic and antipyretic agent showcases the chemical versatility and application of compounds related to this compound in improving drug solubility and efficacy (Reddy, Kumari, & Dubey, 2013).
Comparative Metabolism in Herbicide Research
Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicological profiles of related acetamide compounds. This research underscores the importance of understanding the metabolism of such compounds for their safe and effective use (Coleman et al., 2000).
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-7-25(8-2)19-10-12-21(18(6)14-19)24-23(26)15-27-22-13-17(5)9-11-20(22)16(3)4/h9-14,16H,7-8,15H2,1-6H3,(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYXDDSUGWTDHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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